molecular formula C24H23N3O4S2 B2921319 N-(2-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanamide CAS No. 1790194-02-3

N-(2-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanamide

Cat. No.: B2921319
CAS No.: 1790194-02-3
M. Wt: 481.59
InChI Key: JDSPPEHUWRDOMX-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanamide is a high-purity small molecule belonging to the thienopyrimidine class of heterocyclic compounds. Thienopyrimidines are recognized for their diverse and potent biological activities, with many derivatives demonstrating significant promise in early-stage drug discovery, particularly in oncology research. Specific analogs within this chemical family have shown potent activity against various cancer cell lines and specific oncogenes, making this compound a valuable scaffold for investigating new therapeutic pathways and mechanisms of action . Supplied with a minimum purity of 95%+, this chemical is intended for research and development applications exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound as a key intermediate or active subject in biochemical assays, high-throughput screening, and structure-activity relationship (SAR) studies to further explore the pharmacological potential of the thienopyrimidine core.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-4-20(22(28)25-17-7-5-6-8-19(17)31-3)33-24-26-18-13-14-32-21(18)23(29)27(24)15-9-11-16(30-2)12-10-15/h5-14,20H,4H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSPPEHUWRDOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanamide, with the CAS number 1790194-02-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C24H23N3O4S2C_{24}H_{23}N_{3}O_{4}S_{2}, with a molecular weight of 481.6 g/mol. Its structure features a thienopyrimidine core, which is known for various biological activities, particularly in antimicrobial and anticancer applications.

PropertyValue
Molecular FormulaC24H23N3O4S2
Molecular Weight481.6 g/mol
CAS Number1790194-02-3

Antimicrobial Activity

Research indicates that compounds containing the thienopyrimidine core exhibit notable antimicrobial properties. In studies involving similar thienopyrimidine derivatives, significant antibacterial activity was observed against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth at low concentrations .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Similar thienopyrimidine compounds have been evaluated for their ability to inhibit specific cancer cell lines through mechanisms involving the inhibition of key signaling pathways associated with tumor growth. For example, compounds targeting the VEGFR-2 pathway demonstrated low IC50 values in enzymatic assays, indicating effective inhibition of endothelial cell proliferation stimulated by vascular endothelial growth factor (VEGF) .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely acts as an inhibitor of specific enzymes involved in microbial metabolism and cancer cell proliferation.
  • Receptor Modulation : It may modulate receptor activity (e.g., VEGFR-2), leading to reduced angiogenesis and tumor growth.
  • Cell Cycle Interference : Similar compounds have been shown to interfere with cell cycle progression in cancer cells.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that thienopyrimidine derivatives exhibited minimum inhibitory concentrations (MICs) below 200 µM against various pathogens, suggesting low toxicity while maintaining efficacy .
  • VEGFR Inhibition : Another study highlighted that certain derivatives inhibited VEGFR-2 phosphorylation at concentrations as low as 1 µM, showcasing their potential as antiangiogenic agents .
  • Toxicity Assessments : Toxicity evaluations indicated that most potent derivatives remained non-toxic at concentrations up to 200 µM, making them suitable candidates for further development .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Core Modifications: Thienopyrimidinone Derivatives
  • Compound A: N-(2-chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide () Structural Differences:
  • Position 3: Substituted with a 3-methoxyphenylmethyl group instead of 4-methoxyphenyl.
  • Amide chain: Acetamide (shorter chain) vs. butanamide in the target compound.
  • Aromatic substituent: 2-chloro-4-methylphenyl vs. 2-methoxyphenyl .
    • Functional Impact :
  • The shorter acetamide chain may limit conformational flexibility compared to the butanamide chain .

  • Compound B: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Structural Differences:
  • Core: Pyrazolo[3,4-d]pyrimidine instead of thienopyrimidinone.
  • Substituents: Fluorinated chromene and sulfonamide groups.
    • Functional Impact :
  • The pyrazolopyrimidine core may exhibit different hydrogen-bonding patterns.
  • Fluorine atoms enhance metabolic stability and bioavailability .
2.2 Sulfur-Containing Side Chains
  • Compound C: 4-(4-Chloro-2-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide () Structural Differences:
  • Pyrrolidinylsulfonyl group replaces the thienopyrimidinone core.
  • Phenoxy and chloro-methyl substituents. Functional Impact:
  • The sulfonyl group is strongly electron-withdrawing, contrasting with the electron-donating methoxy groups in the target compound.
  • Phenoxy groups may confer antioxidant properties .
  • Compound D : (2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-N-(4-sulfamoylphenyl)butanamide ()

    • Structural Differences :
  • α,β-unsaturated ketone linked to a sulfamoylphenyl group.
    • Functional Impact :
  • The conjugated system may enable π-π stacking with biological targets.
  • Sulfamoyl groups are common in enzyme inhibitors (e.g., carbonic anhydrase) .

Research Findings and Data Tables

3.1 Physicochemical Properties
Property Target Compound Compound A Compound D
Molecular Weight ~500 (estimated) 486.0 374.41
LogP (Predicted) ~3.5 4.2 2.8
Hydrogen Bond Donors 2 2 3
Hydrogen Bond Acceptors 7 6 6

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